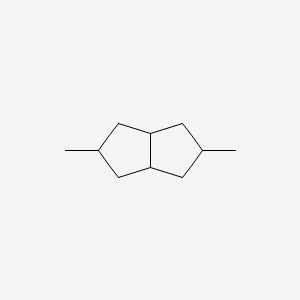
2,5-Dimethyloctahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyloctahydropentalene is an organic compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes two fused cyclopentane rings with methyl groups attached at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyloctahydropentalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of 2,5-dimethylcyclopentadiene. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the purification of the starting materials, controlled hydrogenation, and subsequent distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyloctahydropentalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at elevated temperatures and pressures.
Substitution: Br2 or Cl2 in the presence of UV light.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,5-Dimethyloctahydropentalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyloctahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses.
Comparaison Avec Des Composés Similaires
2,5-Dimethylcyclopentadiene: A precursor in the synthesis of 2,5-Dimethyloctahydropentalene.
2,5-Dimethylhexahydropentalene: A related compound with a similar structure but different hydrogenation state.
2,5-Dimethylbicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with comparable properties.
Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical reactivity and stability. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
28588-55-8 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,5-dimethyl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C10H18/c1-7-3-9-5-8(2)6-10(9)4-7/h7-10H,3-6H2,1-2H3 |
Clé InChI |
SQRZZYQFRGXZID-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC(CC2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


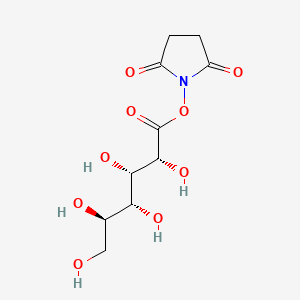
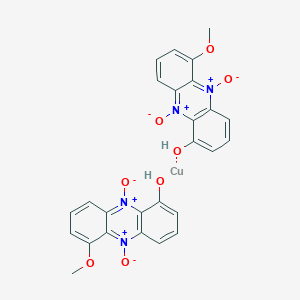

![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
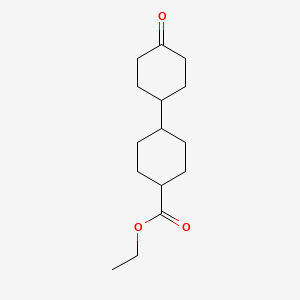
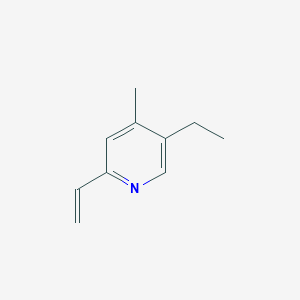
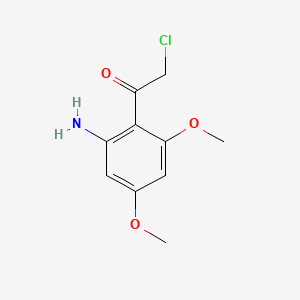
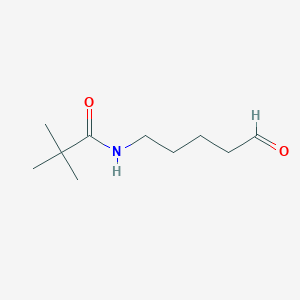
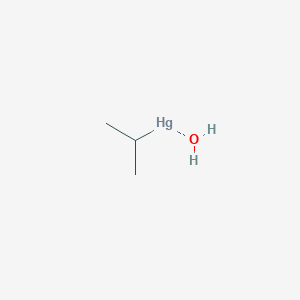
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)
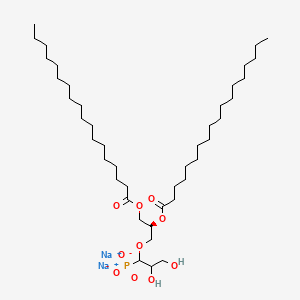
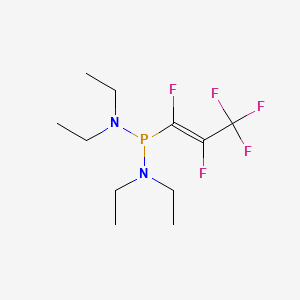
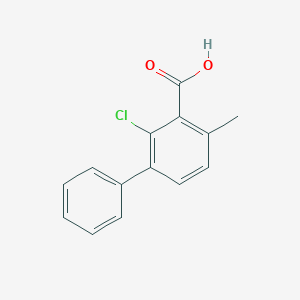
![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)
